Paclitaxel Impurity F

Catalog No.
S12795788
CAS No.
M.F
C47H59NO14
M. Wt
862.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Paclitaxel Impurity F

Product Name

Paclitaxel Impurity F

IUPAC Name

[4,12-diacetyloxy-15-[3-[hexanoyl(methyl)amino]-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C47H59NO14

Molecular Weight

862.0 g/mol

InChI

InChI=1S/C47H59NO14/c1-9-10-13-22-34(52)48(8)36(29-18-14-11-15-19-29)37(53)43(56)60-31-24-47(57)41(61-42(55)30-20-16-12-17-21-30)39-45(7,32(51)23-33-46(39,25-58-33)62-28(4)50)40(54)38(59-27(3)49)35(26(31)2)44(47,5)6/h11-12,14-21,31-33,36-39,41,51,53,57H,9-10,13,22-25H2,1-8H3

InChI Key

LJTMOSWWGSCCPR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N(C)C(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O

Paclitaxel Impurity F (CAS 153083-53-5), chemically identified as N-Debenzoyl-N-hexanoyl-N-methylpaclitaxel, is a highly specific diterpenoid reference standard essential for the quality control of paclitaxel active pharmaceutical ingredients (APIs). Unlike the parent drug, this impurity features an N-hexanoyl and N-methyl group on its side chain instead of the standard N-benzoyl group [1]. In pharmaceutical procurement, securing highly pure, certified reference materials (CRMs) of Impurity F is a strict regulatory requirement for analytical laboratories and Contract Development and Manufacturing Organizations (CDMOs). It is utilized to validate high-performance liquid chromatography (HPLC) methods, establish system suitability, and ensure that paclitaxel APIs derived from natural extraction or semi-synthesis meet stringent European Pharmacopoeia (EP) and United States Pharmacopeia (USP) purity thresholds .

Substituting Paclitaxel Impurity F with crude taxane mixtures, the parent API, or closely related impurities (such as Impurities A, B, or C) is analytically and biologically unviable. The substitution of the N-benzoyl group with an N-hexanoyl-N-methyl moiety fundamentally alters the molecule's lipophilicity, UV absorption response factor, and chromatographic behavior [1]. In standard pharmacopeial reversed-phase HPLC methods, Impurity F exhibits a distinct relative retention time (RRT) of approximately 1.20, eluting significantly later than the parent paclitaxel and other common impurities . Using an incorrect taxane standard prevents accurate peak identification, invalidates system suitability resolution criteria, and ultimately leads to regulatory rejection of the paclitaxel API batch due to non-compliance with strict impurity limits .

Chromatographic Retention and Peak ID

In standardized European Pharmacopoeia (EP) HPLC methods utilizing a diisopropylcyanopropylsilyl silica gel stationary phase, Paclitaxel Impurity F demonstrates a highly specific elution profile. It exhibits a relative retention time (RRT) of approximately 1.20 compared to the parent paclitaxel [1]. This is quantitatively distinct from other closely related process impurities, such as Impurity C (RRT ~1.05) and Impurity D (RRT ~1.07) .

Evidence DimensionRelative Retention Time (RRT) in EP HPLC method
Target Compound DataRRT ~ 1.20
Comparator Or BaselinePaclitaxel (RRT = 1.00) and Impurity C (RRT ~ 1.05)
Quantified Difference+20% shift in retention time relative to API
ConditionsReversed-phase HPLC, methanol/acetonitrile/water mobile phase gradient at 227 nm

Procuring the exact Impurity F standard is mandatory to correctly map the chromatogram and prevent misidentification of late-eluting taxane impurities during batch release.

Lipophilicity and Elution Requirements

The structural replacement of the N-benzoyl group in paclitaxel with an N-hexanoyl and N-methyl group in Impurity F significantly increases the aliphatic hydrophobicity of the side chain [1]. This structural divergence dictates its delayed elution in reversed-phase chromatography, requiring the mobile phase gradient to reach up to 85% organic solvent (methanol/acetonitrile) to ensure complete elution and baseline resolution from the API .

Evidence DimensionSide-chain hydrophobicity and elution requirement
Target Compound DataN-hexanoyl-N-methyl side chain (requires high organic gradient for elution)
Comparator Or BaselineN-benzoyl side chain of Paclitaxel (elutes earlier at lower organic %)
Quantified DifferenceRequires up to 85% mobile phase B (methanol/acetonitrile) to elute at 50+ minutes
ConditionsGradient HPLC on cyanopropylsilyl silica gel

Understanding this lipophilic shift is critical for analytical chemists when designing or optimizing stability-indicating methods for novel paclitaxel formulations.

Unspecified Impurity Limit Compliance

Under strict pharmacopeial guidelines, individual unspecified impurities in paclitaxel API must be controlled to a stringent limit, typically not more than 0.10% (the area of the principal peak in the 0.1% reference solution) [1]. Accurate quantification of Impurity F at these trace levels requires a highly pure Certified Reference Material (CRM) evaluated by quantitative NMR (qNMR) to ensure the mass fraction uncertainty is minimized (e.g., ± 5.0% or better) .

Evidence DimensionTrace quantification limit threshold
Target Compound DataImpurity F quantified against a 0.1% reference solution
Comparator Or BaselineTotal combined impurities limit (e.g., ≤ 0.5% for sum of E and O)
Quantified DifferenceMust be accurately integrated at ≤ 0.10% relative peak area
ConditionsPharmacopeial API purity assay

Industrial buyers must procure certified Impurity F to legally certify that their paclitaxel API does not exceed the stringent 0.10% individual impurity threshold for human administration.

System Suitability and Peak Mapping

Routine utilization in quality control laboratories to establish system suitability, map relative retention times, and verify baseline resolution in EP/USP mandated HPLC methods for paclitaxel [1].

API Batch Release and Certification

Essential for the trace quantification of process-related and degradation impurities, ensuring that commercially manufactured paclitaxel APIs meet the strict ≤ 0.10% individual impurity limits before formulation [1].

Stability-Indicating Method Validation

Procured by CDMOs and analytical testing facilities to validate the specificity and degradation pathways of novel paclitaxel delivery systems, ensuring Impurity F is adequately resolved from the API over the product's shelf life [1].

XLogP3

2.9

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

3

Exact Mass

861.39355556 g/mol

Monoisotopic Mass

861.39355556 g/mol

Heavy Atom Count

62

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